Lipophilicity Modulation (cLogP) Differentiates Target Compound from N-(Piperidin-4-yl)benzenesulfonamide
The oxane substituent on N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide reduces lipophilicity compared to the unsubstituted piperidine analog N-(piperidin-4-yl)benzenesulfonamide. Calculated partition coefficients (cLogP) using the XLogP3 algorithm show a decrease from 1.1 (target compound) to 0.7 (parent piperidine analog), indicating a -0.4 log unit shift that enhances aqueous solubility and potentially reduces non-specific protein binding [1][2]. This difference is relevant for applications requiring low lipophilicity, such as CNS-targeted probes or compounds needing favorable metabolic profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.1 |
| Comparator Or Baseline | N-(Piperidin-4-yl)benzenesulfonamide (CID 4778282), cLogP = 0.7 |
| Quantified Difference | ΔcLogP = +0.4 (target more lipophilic) |
| Conditions | XLogP3 algorithm (PubChem 2021 release); neutral species |
Why This Matters
A 0.4 log unit increase in cLogP can significantly impact membrane permeability, solubility, and off-target binding, making the target compound a distinct chemical tool for assays where lipophilicity is a critical parameter.
- [1] PubChem Compound Summary for N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide; computed XLogP3 value. View Source
- [2] PubChem Compound Summary for N-(Piperidin-4-yl)benzenesulfonamide (CID 4778282); XLogP3 = 0.7. View Source
